molecular formula C5H6Br2N2O B11993271 3,5-Dibromopyridin-2-amine hydrate

3,5-Dibromopyridin-2-amine hydrate

Cat. No.: B11993271
M. Wt: 269.92 g/mol
InChI Key: FGRXHBREACHPBS-UHFFFAOYSA-N
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Description

3,5-Dibromopyridin-2-amine hydrate: is a chemical compound with the molecular formula C5H6Br2N2O . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an amino group at the 2 position on the pyridine ring, along with a hydrate form. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3,5-dibromopyridin-2-amine hydrate are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Scientific Research Applications

Chemistry: 3,5-Dibromopyridin-2-amine hydrate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: The compound is used in the development of kinase inhibitors and other bioactive molecules.

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3,5-dibromopyridin-2-amine hydrate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events . The exact molecular targets and pathways involved vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromopyridin-2-amine hydrate is unique due to the presence of both bromine atoms and an amino group on the pyridine ring, along with its hydrate form. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.92 g/mol

IUPAC Name

3,5-dibromopyridin-2-amine;hydrate

InChI

InChI=1S/C5H4Br2N2.H2O/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H2

InChI Key

FGRXHBREACHPBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br.O

Origin of Product

United States

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